2,8-Quinolinediamine

Description

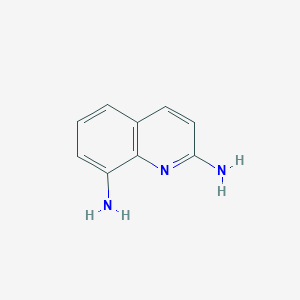

Structure

3D Structure

Properties

IUPAC Name |

quinoline-2,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFWMRDQOJXAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323746 | |

| Record name | 2,8-Quinolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-76-1 | |

| Record name | 7508-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Quinolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,8-Quinolinediamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, plausible synthetic routes, potential applications, and analytical methodologies for 2,8-Quinolinediamine. As a member of the quinoline family—a privileged scaffold in medicinal chemistry—this compound holds significant potential for research and development in drug discovery and materials science.[1][2] Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from structurally related compounds, computational predictions, and established chemical principles to offer a robust predictive framework for its characteristics and handling. All predicted data are clearly identified, ensuring scientific integrity and providing a solid foundation for future experimental work.

Introduction: The Quinoline Scaffold and the Promise of Diamino-Substitution

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic placement of functional groups on the quinoline nucleus is a key determinant of its pharmacological profile. Diaminoquinolines, in particular, offer multiple sites for chemical modification and potential metal chelation, making them attractive targets for drug design and the development of functional materials. This guide focuses on the 2,8-isomer, providing a detailed exploration of its predicted chemical nature and a roadmap for its synthesis and characterization.

Predicted Physicochemical Properties of this compound

In the absence of extensive experimental data, computational methods provide valuable initial assessments of a compound's physicochemical properties.[1][4] The following table summarizes the predicted properties for this compound, offering a baseline for experimental design and interpretation.

| Property | Predicted Value | Notes and Comparative Insights |

| Molecular Formula | C₉H₉N₃ | - |

| Molecular Weight | 159.19 g/mol | - |

| pKa | Given the presence of two amino groups and a pyridine-like nitrogen in the quinoline ring, multiple pKa values are expected. The aromatic amines are likely to have pKa values in the range of 4-5, while the ring nitrogen's pKa would be slightly lower than that of quinoline itself (4.9) due to the electron-donating effect of the amino groups. | These values are estimations based on related structures.[5] |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5 - 2.5 | This suggests moderate lipophilicity, a property often sought in drug candidates for good membrane permeability. |

| Aqueous Solubility | Predicted to be low to moderate | The presence of two amine groups may enhance solubility in acidic aqueous solutions due to salt formation. |

| Melting Point | Predicted to be in the range of 100-150 °C | This is an estimation based on the melting points of related isomers like 8-aminoquinoline (65 °C) and the increased potential for hydrogen bonding with two amino groups.[6] |

| Boiling Point | Predicted to be > 300 °C | High boiling point is expected due to the aromatic structure and hydrogen bonding capabilities. |

Synthesis and Reactivity

While a specific, validated synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established quinoline chemistry. A common strategy for introducing an amino group to the quinoline ring is through the reduction of a nitro group or the amination of a haloquinoline.[6]

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from a readily available substituted quinoline. One such route could be the reduction of 2,8-dinitroquinoline. An alternative and often more regioselective method would be the amination of 8-amino-2-chloroquinoline.

Expected Chemical Reactivity

The chemical reactivity of this compound is dictated by its primary functional groups: two primary aromatic amines and the quinoline nucleus.

-

Basicity: The two amino groups and the ring nitrogen are basic and will react with acids to form salts. The relative basicity will depend on the electronic effects within the molecule.

-

N-Functionalization: The primary amino groups are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.

-

Metal Chelation: The arrangement of the nitrogen atoms, particularly the 8-amino group and the quinoline nitrogen, suggests potential for acting as a bidentate ligand for metal ions. This property is a hallmark of 8-amino- and 8-hydroxyquinolines and is often linked to their biological activity.[7]

-

Electrophilic Aromatic Substitution: The quinoline ring is activated towards electrophilic substitution by the two electron-donating amino groups. The positions of substitution will be directed by these activating groups.

Potential Applications in Research and Development

The this compound scaffold is a promising starting point for the development of novel compounds with a range of potential applications.

Medicinal Chemistry

The quinoline core is present in numerous approved drugs, and amino-substituted quinolines are of particular interest.

-

Antimalarial Agents: 8-aminoquinolines, such as primaquine, are a critical class of antimalarial drugs.[6] this compound could serve as a novel scaffold for the development of new antimalarial compounds with potentially improved efficacy or resistance profiles.[5][8]

-

Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases.[1] The diamino functionality of this compound provides handles for the synthesis of a diverse library of compounds for anticancer screening.

-

Antimicrobial and Antiviral Agents: The quinoline scaffold is also found in compounds with antibacterial, antifungal, and antiviral properties.[2]

Materials Science

The metal-chelating properties of this compound suggest its potential use in:

-

Sensors: As a ligand that may exhibit a change in its fluorescent or colorimetric properties upon binding to specific metal ions.

-

Corrosion Inhibitors: Aminoquinolines have been investigated as corrosion inhibitors for various metals.

-

Organic Electronics: Quinoline derivatives have applications in organic light-emitting diodes (OLEDs).

Analytical Methodologies for Characterization

A comprehensive characterization of this compound would involve a combination of chromatographic and spectroscopic techniques. The following sections outline recommended experimental protocols.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and identity of this compound.

5.1.1. High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for determining the purity of this compound and for reaction monitoring.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or triethylamine as a modifier to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 250-350 nm range).

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile.

5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an excellent technique for confirming the molecular weight and fragmentation pattern of this compound, provided it is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.

-

Instrumentation: GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol.

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 2,8-disubstitution pattern. The NH₂ protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts will be indicative of the aromatic and amine-substituted carbons.

5.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

-

N-H Stretching: Look for characteristic N-H stretching vibrations of the primary amino groups in the region of 3300-3500 cm⁻¹.

-

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amines is expected around 1600 cm⁻¹.

5.2.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to the π-π* electronic transitions of the quinoline aromatic system. The presence of the amino groups is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted quinoline.

Analytical Workflow Diagram

Conclusion

While direct experimental data on this compound is currently scarce in the scientific literature, this technical guide provides a comprehensive and scientifically grounded framework for its study. By leveraging data from related compounds and computational predictions, we have outlined its likely physicochemical properties, proposed viable synthetic strategies, and detailed appropriate analytical methodologies for its characterization. The promising potential of the this compound scaffold in medicinal chemistry and materials science warrants further investigation, and it is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule.

References

- Bergazin, T. D., & Mobley, D. L. (2020). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.

- Cayman Chemical. (2025, October 10).

- Chemos GmbH & Co.KG. (n.d.).

- Chem Service. (2015, July 1).

- Human Metabolome Database. (n.d.). Showing metabocard for 2,8-Quinolinediol (HMDB0240311).

- Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.

- Sharma, P., Kaur, K., Chawla, A., Singh, R., & Dhawan, R. K. (2020).

- Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (2021). Progress in Heterocyclic Chemistry.

- Mobley, D. L. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138.

- Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini reviews in medicinal chemistry, 16(15), 1185–1194.

- BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.

- Cayman Chemical. (2025, January 10).

- MedChemExpress. (n.d.). 2,8-Quinolinediol (2,8-Dihydroxyquinoline) | Biochemical Reagent.

- Sigma-Aldrich. (n.d.). 2,8-Quinolinediol ≥99.0% (HPLC) 15450-76-7.

- Singh, P. P., et al. (2005). Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues. Bioorganic & Medicinal Chemistry, 13(10), 5546-5552.

- Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Anais da Academia Brasileira de Ciencias, 90(1_suppl_2), 1215-1231.

- Wikipedia. (n.d.). 8-Aminoquinoline.

- Nanjing Finetech Chemical Co., Ltd. (n.d.). 2,8-Quinolinediol.

- BenchChem. (2025).

- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

- Thermo Fisher Scientific. (n.d.).

- Biological activity of natural 2-quinolinones. (2024).

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules.

- Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. (2020). New Journal of Chemistry.

- Cayman Chemical. (n.d.). 2,8-Quinolinediol (CAS 15450-76-7).

- Synthesis and characterization of new quinoline monomers. (2025).

- ChemicalBook. (n.d.). 2,8-Quinolinediol | 15450-76-7.

- Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. (2025). Journal of the American Society for Mass Spectrometry.

Sources

- 1. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2,3,8-Trisubstituted Quinolines with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Quinoline-2,8-diamine (CAS 7508-76-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-2,8-diamine, identified by the CAS number 7508-76-1, is a heterocyclic aromatic organic compound. This molecule belongs to the broader class of quinolines, which are characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of two amino groups at the 2 and 8 positions of the quinoline core imparts specific chemical properties and biological activities to the molecule, making it a compound of significant interest in medicinal chemistry and materials science.

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] These include antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][5][6][7] The strategic placement of substituents, such as the amino groups in Quinoline-2,8-diamine, allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can influence its biological targets and therapeutic potential. This guide provides a comprehensive overview of the known properties, synthesis, applications, and safety considerations of Quinoline-2,8-diamine, serving as a technical resource for professionals in the field of drug development and chemical research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Quinoline-2,8-diamine is fundamental for its application in research and development. While extensive experimental data for this specific diamine is not abundantly available in public literature, the core properties can be summarized.

| Property | Value | Source |

| CAS Number | 7508-76-1 | [8][9][10] |

| Molecular Formula | C₉H₉N₃ | [8][9] |

| Molecular Weight | 159.19 g/mol | [8][9] |

| IUPAC Name | quinoline-2,8-diamine | N/A |

| SMILES | NC1=NC2=C(N)C=CC=C2C=C1 | [9] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | [8] |

| Solubility | Not specified | N/A |

Note: "Not specified" indicates that the data was not found in the searched resources. Further experimental characterization is required for a complete profile.

Synthesis and Manufacturing

The synthesis of substituted quinolines is a well-established area of organic chemistry, with several named reactions providing routes to this heterocyclic core.[2] The specific synthesis of Quinoline-2,8-diamine is less commonly documented, but can be approached through modifications of classical methods.

General Synthetic Strategies for Quinolines

Several classical methods are employed for the synthesis of the quinoline ring system, which can be adapted for the preparation of diamino-substituted analogues. These include:

-

Skraup Synthesis : This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][11]

-

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones.[2]

-

Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12]

-

Combes Synthesis : This method utilizes the reaction of anilines with β-diketones.[2]

-

Pfitzinger Reaction : This route employs isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[2]

The synthesis of Quinoline-2,8-diamine would likely involve starting with a suitably substituted benzene derivative, such as a dinitroaniline or a protected aminonitroaniline, and then building the pyridine ring, followed by reduction of the nitro group(s).

Hypothetical Synthesis Workflow for Quinoline-2,8-diamine

A plausible synthetic route could involve the cyclization of a substituted aniline followed by functional group manipulation. The following diagram illustrates a conceptual workflow.

Experimental Protocol: A General Friedländer Synthesis

While a specific protocol for Quinoline-2,8-diamine is not available, the following is a representative procedure for a Friedländer synthesis of a substituted quinoline, which illustrates the general principles.[12]

Synthesis of a Polysubstituted Quinoline using a Lewis Acid Catalyst

-

Reaction Setup : To a solution of a 2-aminoaryl ketone (1.0 mmol) and a compound with an active methylene group (e.g., ethyl acetoacetate, 1.2 mmol) in a suitable solvent (e.g., a 1:1 mixture of ethanol and water, 10 mL), add a Lewis acid catalyst (e.g., ZrCl₄, 10 mol%).

-

Reaction Execution : Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Analytical Characterization

The structural elucidation and purity assessment of Quinoline-2,8-diamine would rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline core and the protons of the amino groups. The chemical shifts of the aromatic protons are influenced by the electron-donating amino groups.[13][14] The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the quinoline ring system.[15][16][17]

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹), and C-H bending vibrations.[11][18]

-

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. The exact mass measurement from high-resolution mass spectrometry (HRMS) would provide the elemental composition.[13]

Sample Protocol: Obtaining an NMR Spectrum

-

Sample Preparation : Dissolve a small amount (5-10 mg) of Quinoline-2,8-diamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum.

-

Data Processing : Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

-

Spectral Interpretation : Analyze the chemical shifts, integration values, and coupling patterns to elucidate the structure of the molecule.

Applications and Uses in Drug Development

The quinoline scaffold is of immense importance in medicinal chemistry, with numerous derivatives having been developed as therapeutic agents.[3][4][19][20] The primary applications are in the fields of anticancer and antimalarial drug discovery.[1][5][6]

Potential as an Anticancer Agent

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as by inducing apoptosis and disrupting cell migration.[6][7] The presence of amino groups on the quinoline ring can facilitate interactions with biological targets and can also serve as handles for further chemical modification to optimize activity and pharmacokinetic properties. While specific studies on the anticancer activity of Quinoline-2,8-diamine are limited, related diaminoquinoline structures have been investigated.

Potential as an Antimicrobial Agent

The quinoline core is a key feature of many antibacterial and antimalarial drugs.[21][22][23] For instance, the 4-aminoquinoline derivative chloroquine and the 8-aminoquinoline primaquine are well-known antimalarial drugs. The mechanism of action of some quinoline-based antimalarials involves the inhibition of heme detoxification in the parasite.[5] Diaminoquinolines are of interest for developing new agents to combat drug-resistant strains of malaria and other microbial infections.[5][20]

Role as a Synthetic Building Block

Beyond its own potential biological activity, Quinoline-2,8-diamine serves as a versatile building block in synthetic chemistry. The two amino groups offer sites for further functionalization, allowing for the construction of more complex molecules, such as ligands for metal complexes or precursors for the synthesis of novel heterocyclic systems.

Safety and Handling

The safety profile of Quinoline-2,8-diamine is not well-documented. However, based on the known hazards of the parent compound, quinoline, and other amino-substituted aromatic compounds, it should be handled with care.

General Hazards of Quinolines

Quinoline is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[24][25][26][27] It is also toxic to aquatic life with long-lasting effects.[24][25][27]

| Hazard Statement | Description |

| H302+H312 | Harmful if swallowed or in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H341 | Suspected of causing genetic defects |

| H350 | May cause cancer |

| H411 | Toxic to aquatic life with long lasting effects |

Data for the parent compound, Quinoline.[24][25][27]

Handling and Storage Recommendations

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[28] Avoid contact with skin, eyes, and clothing.[29] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[24][28][30] Do not eat, drink, or smoke when handling this product.[12] Wash hands thoroughly after handling.[12][29]

-

Storage : Store in a cool, dry, well-ventilated place.[29] Keep the container tightly closed and protect from moisture.[12] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

Quinoline-2,8-diamine (CAS 7508-76-1) is a diamino-substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data on its properties and biological activities are sparse, its structural relationship to a class of compounds with a proven track record in drug discovery suggests that it is a valuable molecule for further investigation. Its potential applications in the development of new anticancer and antimicrobial agents warrant further research into its synthesis, characterization, and pharmacological evaluation. As with any chemical compound, proper safety precautions should be taken during its handling and use. This guide serves as a foundational resource to aid researchers in their exploration of Quinoline-2,8-diamine.

References

- Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.

- Fisher Scientific. SAFETY DATA SHEET - Quinoline. Fisher Scientific.

- PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central, 2025-08-27.

- The Royal Society of Chemistry.

- Comprehensive review on current developments of quinoline-based anticancer agents.

- Sigma-Aldrich. SAFETY DATA SHEET - 8-Hydroxyquinoline. Sigma-Aldrich, 2024-09-06.

- DC Fine Chemicals. Safety Data Sheet - Quinoline. DC Fine Chemicals.

- Arctom. CAS NO.

- Bide Pharmatech. CAS号:7508-76-1.

- PubChem. Quinoline. PubChem.

- Chemos GmbH&Co.KG.

- Quinolines: Human health tier II assessment. 2015-07-03.

- The Chemistry and Applications of Quinoline: A Comprehensive Review.

- Review on recent development of quinoline for anticancer activities.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Penta chemicals.

- Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.

- ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )...

- ResearchGate. Some of the quinoline containing anticancer drugs.

- PubChem. N8-(pyrimidin-2-yl)quinoline-2,8-diamine. PubChem.

- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central, 2020-06-02.

- TSI Journals.

- BLD Pharm. 7508-76-1|Quinoline-2,8-diamine|BLD Pharm. BLD Pharm.

- PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.

- PubMed Central. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.

- Chemistry Research Journal. A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 2021, 6(4):81-96.

- Sdfine.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. 2022-07-15.

- ChemicalBook. 2-Aminoquinoline(580-22-3)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

- UNCW Institutional Repository.

- Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals, 2025-06-26.

- Human Journals. Review on Antimicrobial Activity of Quinoline. Human Journals, 2022-04-30.

- ResearchGate. (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.

- National Institutes of Health. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.

- Minnesota Department of Health. Quinoline Toxicological Summary. Minnesota Department of Health, November 2023.

- National Institutes of Health. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health, 2022-10-05.

- National Institute of Standards and Technology. Quinoline - the NIST WebBook. National Institute of Standards and Technology.

- ResearchGate. (PDF) Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.

- ChemicalBook. Quinoline(91-22-5) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. Quinoline(91-22-5) 1H NMR spectrum. ChemicalBook.

- SpectraBase. Quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- ACS Publications. Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives | Organic Letters.

- PubChem. 2-Methyl-8-aminoquinoline. PubChem.

- MDPI.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrj.org [chemrj.org]

- 4. jddtonline.info [jddtonline.info]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. arctomsci.com [arctomsci.com]

- 9. CAS:7508-76-1Quinoline-2,8-diamine-毕得医药 [bidepharm.com]

- 10. 7508-76-1|Quinoline-2,8-diamine|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. technopharmchem.com [technopharmchem.com]

- 13. rsc.org [rsc.org]

- 14. repository.uncw.edu [repository.uncw.edu]

- 15. hmdb.ca [hmdb.ca]

- 16. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 19. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 23. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dcfinechemicals.com [dcfinechemicals.com]

- 25. chemos.de [chemos.de]

- 26. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 27. pentachemicals.eu [pentachemicals.eu]

- 28. fishersci.com [fishersci.com]

- 29. 2-Aminoquinoline(580-22-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Therapeutic Potential of the 2,8-Quinolinediamine Scaffold

Executive Summary

The quinoline heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] Within this structural class, the 2,8-quinolinediamine moiety presents a unique and compelling framework for therapeutic innovation. Its distinct arrangement of nitrogen atoms offers rich opportunities for molecular derivatization, enabling the fine-tuning of physicochemical properties and biological targeting. Historically, the related 8-aminoquinoline core is renowned for its profound antimalarial activity, with primaquine being a landmark drug.[4][5][6][7] This guide explores the expanding therapeutic landscape of the this compound scaffold beyond its historical context, delving into its potential applications in oncology, infectious diseases, and neurodegenerative disorders. We will examine the synthetic strategies, mechanisms of action, and key experimental workflows necessary to unlock the full potential of this promising chemical entity.

The Quinoline Scaffold: A Foundation for Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and the presence of a nitrogen heteroatom create a unique electronic and steric environment, making it an ideal anchor for interacting with a wide array of biological targets. Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[8][9][10] The specific positioning of substituents, such as the dual amino groups in this compound, critically influences the molecule's bioactivity, metabolic stability, and target specificity.

Synthetic Strategies for this compound Analogs

The therapeutic exploration of the this compound core is fundamentally enabled by robust and flexible synthetic methodologies. Classical quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions provide foundational routes to the core heterocycle, which can then be further functionalized.[11]

Modern synthetic approaches often employ transition-metal-catalyzed cross-coupling reactions to build diverse libraries of derivatives. For instance, palladium-catalyzed Buchwald-Hartwig amination allows for the precise installation of various amine substituents at the C2 and C8 positions, which is crucial for modulating biological activity.

Workflow for Analog Synthesis & Screening:

Below is a generalized workflow for the development of a this compound-based therapeutic agent.

Caption: High-level workflow for this compound drug discovery.

Therapeutic Landscape & Mechanistic Insights

Anticancer Applications

The quinoline scaffold is present in numerous anticancer agents, including tyrosine kinase inhibitors and topoisomerase inhibitors.[12] Derivatives of this compound are being explored for their potential to induce apoptosis, inhibit cell proliferation, and overcome drug resistance.

Potential Mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs, disrupting replication and transcription. Functionalization at the C2 and C8 positions can enhance this interaction and inhibit enzymes like topoisomerase, leading to DNA damage and cell death.[13]

-

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. The this compound scaffold can serve as a hinge-binding motif for various kinases, and derivatization allows for targeting specific ATP-binding pockets.

-

Induction of Oxidative Stress: Similar to the antimalarial 8-aminoquinolines, which generate reactive oxygen species (ROS), this compound derivatives can be designed to disrupt the redox balance in cancer cells, leading to apoptosis.[14]

Signaling Pathway Example: PI3K/Akt Inhibition

Many quinoline-based compounds exert their anticancer effects by modulating critical survival pathways like the PI3K/Akt pathway.

Caption: Inhibition of the PI3K/Akt survival pathway by a hypothetical derivative.

Antimicrobial Activity

The urgent need for new antibiotics has renewed interest in established pharmacophores. Quinoline derivatives have a long history of use against bacteria and parasites.[15][16] The this compound scaffold offers a promising starting point for developing agents against multidrug-resistant (MDR) strains.

Potential Mechanisms:

-

Metal Chelation: The 8-aminoquinoline portion of the molecule, similar to 8-hydroxyquinoline, is a potent metal chelator.[16][17] This activity can disrupt essential bacterial metalloenzymes, leading to growth inhibition. The addition of a C2 amino group can modulate this chelating ability and cellular uptake.

-

Membrane Disruption: Cationic amphiphilic derivatives can be designed to interact with and disrupt the integrity of bacterial cell membranes, causing leakage of intracellular contents and cell death.[18]

-

Enzyme Inhibition: Specific derivatives can be synthesized to target essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[15]

Comparative Activity Data:

| Compound ID | Modification | Target Organism | MIC (µg/mL) |

| QDA-001 | Parent Scaffold | S. aureus | 32 |

| QDA-002 | C2-alkyl chain | S. aureus | 8 |

| QDA-003 | C8-aryl group | S. aureus | 16 |

| QDA-004 | C2-alkyl chain | E. coli | >64 |

| QDA-005 | C2-alkyl, C5-fluoro | E. coli | 16 |

Note: Data is hypothetical for illustrative purposes, based on trends seen in quinoline derivatives.[18][19]

Neuroprotective Applications

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies including oxidative stress, metal dyshomeostasis, and protein aggregation.[8] Multifunctional quinoline derivatives are being investigated as potential disease-modifying agents.[1][2][3]

Potential Mechanisms:

-

Antioxidant Activity: The amino groups can act as radical scavengers, helping to mitigate the oxidative stress that contributes to neuronal damage.[1][3]

-

Enzyme Inhibition: Derivatives can be designed to inhibit enzymes like monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE), which are established targets in Parkinson's and Alzheimer's disease, respectively.[2][3]

-

Metal Ion Modulation: The ability to chelate excess metal ions like copper and iron, which are implicated in amyloid-beta plaque formation and oxidative stress, is a key therapeutic strategy.[16][17]

Key Experimental Protocols

Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of a this compound derivative on the viability of cancer cells.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 4.2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Objective: To quantify the antibacterial potency of a test compound.

Methodology:

-

Compound Preparation: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 25923) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). Include a growth control (no compound) and a sterility control (no bacteria).

-

(Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal, plate 10-100 µL from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after overnight incubation.

Challenges and Future Directions

While the this compound scaffold holds significant promise, several challenges must be addressed. A key concern for 8-aminoquinoline derivatives is the potential for hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[20] Therefore, early-stage screening for hemolytic potential is critical for any clinical candidate. Furthermore, optimizing drug-like properties, including solubility, metabolic stability, and oral bioavailability, will be paramount.

Future research should focus on:

-

Structure-Based Design: Utilizing computational docking and molecular dynamics to design derivatives with high target specificity and reduced off-target effects.

-

Multitargeting Ligands: Developing single molecules that can modulate multiple pathways simultaneously, which is particularly relevant for complex diseases like cancer and neurodegeneration.[8][9]

-

Advanced Delivery Systems: Exploring novel formulations or prodrug strategies to improve the therapeutic index and tissue-specific delivery of potent compounds.

Conclusion

The this compound scaffold represents a versatile and highly adaptable platform for the development of next-generation therapeutics. Building on the rich history of quinoline chemistry, strategic derivatization of this core can yield potent and selective agents for treating a range of challenging diseases. Through a synergistic combination of rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this remarkable scaffold can be realized.

References

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel). Available at: [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. National Institutes of Health (NIH). Available at: [Link]

-

Pharmacology of 8-aminoquinolines. National Institutes of Health (NIH). Available at: [Link]

-

Pharmacology of 8-aminoquinolines. PubMed. Available at: [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. Available at: [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Institutes of Health (NIH). Available at: [Link]

-

Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. Available at: [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. Available at: [Link]

-

Pharmacology of 8-aminoquinolines. Semantic Scholar. Available at: [Link]

-

8 aminoquinolines. Slideshare. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. National Institutes of Health (NIH). Available at: [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]

-

Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed. Available at: [Link]

-

Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health (NIH). Available at: [Link]

-

Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: [Link]

-

Structure of natural 5,8-quinolinedione antibiotics 1–5. ResearchGate. Available at: [Link]

-

C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds. PubMed. Available at: [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Royal Society of Chemistry. Available at: [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ResearchGate. Available at: [Link]

-

Structures of some of previously reported antitumor agents (1–8) containing benzimidazole, benzoxazole, and benzthiazole pharmacophores. ResearchGate. Available at: [Link]

-

A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. National Institutes of Health (NIH). Available at: [Link]

-

Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. National Institutes of Health (NIH). Available at: [Link]

-

Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L. MDPI. Available at: [Link]

-

Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. Available at: [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Center for Biotechnology Information. Available at: [Link]

-

8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 8 aminoquinolines | PPT [slideshare.net]

- 8. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]

2,8-Quinolinediamine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry, lending its rigid and tunable framework to a multitude of therapeutic agents.[1] Among the vast landscape of quinoline derivatives, the 2,8-quinolinediamine scaffold has emerged as a particularly promising, albeit underexplored, core for the development of novel drugs targeting a spectrum of diseases, from infectious agents to cancer and neurodegenerative disorders. This technical guide provides a comprehensive exploration of the this compound scaffold, delving into its synthesis, established and potential therapeutic applications, and the critical structure-activity relationships that govern its biological effects.

The Synthetic Gateway to this compound and Its Analogs

The construction of the this compound core can be approached through several established synthetic strategies for quinoline ring formation, followed by the introduction of the amino functionalities. The choice of synthetic route is often dictated by the desired substitution pattern on the scaffold.

Classical Approaches to the Quinoline Core

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide a foundational platform for accessing the quinoline nucleus.[2][3] These methods, while robust, often require harsh reaction conditions.

A logical retrosynthetic analysis for a generic 2,8-disubstituted quinoline is depicted below. The strategic disconnection of the pyridine ring often leads back to substituted anilines as key starting materials.

Figure 1: Retrosynthetic analysis of the quinoline scaffold.

Introduction of Amino Functionalities

Once the quinoline core is established, the introduction of amino groups at the C2 and C8 positions can be achieved through various methods. A common strategy involves the synthesis of a dinitro- or nitro-halo-quinoline intermediate, followed by reduction and/or nucleophilic aromatic substitution.

Experimental Protocol: A Conceptual Two-Step Synthesis of this compound

This protocol outlines a conceptual pathway, as a direct one-pot synthesis is not extensively documented. It combines established methods for the introduction of amino groups at the C2 and C8 positions.

Step 1: Synthesis of 8-Nitro-2-chloroquinoline

-

Nitration of 2-Chloroquinoline: To a solution of 2-chloroquinoline in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Isolate the crude product by filtration and purify by recrystallization or column chromatography to obtain 8-nitro-2-chloroquinoline.

Step 2: Diamination of 8-Nitro-2-chloroquinoline

-

Ammonolysis/Amination of the C2 Position: The 2-chloro group can be displaced by an amino group through reaction with ammonia or a primary/secondary amine in a sealed vessel at elevated temperatures.

-

Reduction of the Nitro Group: The 8-nitro group can then be reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H2/Pd-C).

-

Purification: The final this compound product can be purified by column chromatography or recrystallization.

Figure 2: Conceptual synthetic workflow for this compound.

Therapeutic Frontiers of the this compound Scaffold

The inherent structural features of the this compound core, including its rigidity, aromaticity, and the presence of two modifiable amino groups, make it a highly attractive scaffold for targeting a diverse range of biological entities.

Antimalarial Activity: A Legacy of the 8-Aminoquinolines

The 8-aminoquinoline scaffold is the cornerstone of the antimalarial drug primaquine, which is crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale.[4] The mechanism of action of 8-aminoquinolines is believed to involve their metabolic activation to quinone-imine intermediates, which generate reactive oxygen species (ROS) that induce oxidative stress in the parasite.[4] It is plausible that this compound derivatives could exhibit enhanced or novel antimalarial properties. The amino group at the C2 position could modulate the electronic properties of the quinoline ring, influencing metabolic activation and target engagement. Furthermore, it provides an additional site for derivatization to optimize pharmacokinetic and pharmacodynamic properties.

The mechanism of action of quinoline antimalarials often involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[5][6] By capping the growing hemozoin crystal, the drug prevents the detoxification of heme, leading to parasite death.

Figure 3: Inhibition of hemozoin formation by quinoline antimalarials.

Anticancer Potential: Targeting Cell Proliferation and Survival

Quinoline derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5][7] The this compound scaffold offers exciting possibilities in this arena. The two amino groups can serve as handles for the introduction of pharmacophores that interact with specific targets within cancer cells.

For instance, derivatization of the amino groups could lead to compounds that inhibit key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Table 1: Representative Anticancer Activities of Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid | A549 (Lung Carcinoma) | 1.91 | [8] |

| 2,4-Disubstituted Quinoline | HEp-2 (Larynx Tumor) | 49.01 - 77.67 (%) | [8] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast Cancer) | 3.35 | [8] |

| 2,8-bis(trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 (µg/mL) | [8] |

Note: Data for this compound derivatives is limited; this table provides context from related quinoline scaffolds.

Neuroprotective Applications: A Frontier for Exploration

Neurodegenerative diseases represent a significant unmet medical need. The quinoline scaffold has been explored for its neuroprotective potential, with some derivatives showing promise in models of Alzheimer's and Parkinson's diseases.[9][10] The neuroprotective effects of certain quinoline-containing compounds are attributed to their antioxidant properties and their ability to modulate neuroinflammatory pathways.[11] The this compound scaffold, with its two amino groups, could be derivatized to create compounds with enhanced antioxidant capabilities or the ability to chelate metal ions implicated in neurodegenerative processes.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

While a comprehensive SAR for the this compound scaffold is yet to be established due to limited studies, valuable insights can be gleaned from the extensive research on 2-aminoquinoline and 8-aminoquinoline derivatives.

The Influence of Substituents at the C2-Amino Group

Studies on 2-aminoquinoline derivatives have shown that the nature of the substituent on the amino group can significantly impact biological activity. For instance, the introduction of bulky or aromatic groups can enhance interactions with hydrophobic pockets in target proteins.

The Critical Role of the C8-Amino Side Chain

In the context of 8-aminoquinoline antimalarials, the nature of the side chain attached to the 8-amino group is a critical determinant of both efficacy and toxicity. The length and branching of the alkyl chain, as well as the nature of the terminal amino group, influence the compound's pharmacokinetic properties and its ability to generate reactive oxygen species.

A systematic exploration of the chemical space around the this compound core, by varying substituents at both amino groups and on the quinoline ring itself, is crucial for unlocking the full therapeutic potential of this scaffold.

Figure 4: Key structural modification points on the this compound scaffold.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet largely untapped, resource in medicinal chemistry. While direct research on this specific core is nascent, the wealth of information available for related quinoline derivatives provides a strong foundation for its exploration. Future research should focus on:

-

Development of efficient and versatile synthetic routes to access a diverse library of this compound analogs.

-

Systematic biological screening of these compounds against a wide range of therapeutic targets, including malarial parasites, cancer cell lines, and models of neurodegeneration.

-

In-depth structure-activity relationship studies to guide the rational design of more potent and selective drug candidates.

-

Elucidation of the mechanisms of action to understand how these compounds exert their biological effects at a molecular level.

By leveraging the principles of medicinal chemistry and a systematic approach to drug discovery, the this compound scaffold holds the potential to yield the next generation of innovative therapeutics for some of the world's most pressing health challenges.

References

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Review of 2,8-diaminoquinoline synthesis and applications

An In-depth Technical Guide to the Synthesis and Applications of 2,8-Diaminoquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with the 8-aminoquinoline (8AQ) moiety, in particular, being recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds. This technical guide provides a comprehensive review of the synthesis and burgeoning applications of a specific, yet underexplored derivative: 2,8-diaminoquinoline. By introducing a second amino group at the C2 position, the electronic properties, chelating capabilities, and potential for derivatization are significantly altered, opening new avenues for research and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into synthetic strategies, mechanistic actions, and the diverse applications of this versatile molecule.

The Strategic Importance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline framework is a highly valued pharmacophore in drug discovery.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and antiviral properties.[2][3] The foundational success of this class is exemplified by the antimalarial drug primaquine, which is essential for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[1][4]

The therapeutic efficacy of 8-aminoquinoline derivatives is often linked to two key features:

-

Metal Chelating Ability: The proximity of the C8-amino group and the quinoline nitrogen (N1) creates a bidentate chelation site. This allows the molecule to form stable complexes with various transition metal ions, a property that is believed to contribute to its antimicrobial mechanism by disrupting microbial cell membranes and chelating essential metal ions.[5]

-

A Versatile Synthetic Handle: The amino group at the 8-position provides a crucial site for chemical modification, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.[1] It can also serve as an effective directing group in organic synthesis, facilitating regioselective C-H functionalization reactions.[2]

The addition of a second amino group at the 2-position to create 2,8-diaminoquinoline transforms the molecule from a bidentate to a potential tridentate ligand, significantly enhancing its coordination chemistry and offering a new locus for functionalization. This guide will explore the synthetic pathways to access this specific diamino-scaffold and its subsequent applications.

Synthesis of the 2,8-Diaminoquinoline Core

A direct, one-pot synthesis of 2,8-diaminoquinoline is not prominently described in the literature. Therefore, a successful synthesis relies on a strategic, multi-step approach that involves first constructing the quinoline core and then sequentially installing the two amino functionalities.

Foundational Quinoline Ring Synthesis

Two classical and robust methods for constructing the quinoline ring system are the Skraup and Friedländer syntheses. The choice of method depends on the availability of starting materials and the desired substitution pattern.

-

The Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., the nitro group of a nitroaniline).[6] For synthesizing an 8-aminoquinoline precursor, one would typically start with an appropriately substituted o-phenylenediamine or o-aminophenol.[6] The sulfuric acid acts as both a catalyst and a dehydrating agent, while the oxidizing agent facilitates the cyclization.

-

The Friedländer Annulation: This method involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[6] It offers a more convergent approach but requires a more functionalized starting material.

Caption: Foundational methods for constructing the quinoline ring system.

Strategic Introduction of the Amino Groups

The most logical pathway to 2,8-diaminoquinoline involves a precursor that allows for the differential introduction of the two amino groups. A common and effective strategy is to start with a halo-nitro-quinoline, such as 2-chloro-8-nitroquinoline . This precursor allows for sequential reactions: nucleophilic aromatic substitution (SNAr) to install the 2-amino group, followed by reduction of the nitro group to form the 8-amino group.

Rationale for the Proposed Pathway:

-

Activation: The nitro group at the 8-position is a strong electron-withdrawing group, which activates the quinoline ring, particularly at the C2 and C4 positions, for nucleophilic attack.

-

Reactivity: The chlorine atom at the C2 position is a good leaving group, making it susceptible to substitution by an amine.

-

Sequential Reaction: The nitro group is stable under the conditions typically used for the amination of the 2-chloro position. It can then be selectively reduced in a subsequent step without affecting the newly introduced 2-amino group.

Caption: Proposed synthetic pathway to 2,8-diaminoquinoline.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-8-aminoquinoline (Illustrative Amination)

This patented method describes the amination of a bromo-quinoline precursor, which serves as a validated model for the proposed C-N bond formation.[7]

-

Reaction: Amination of 2-methyl-8-bromoquinoline.[7]

-

Materials:

-

Procedure:

-

Combine 2-methyl-8-bromoquinoline, the chosen catalyst, and the strong base in the selected solvent in a pressure vessel.[7]

-

Introduce the ammonia source.

-

Heat the reaction mixture to a temperature between 60°C and 120°C.[7]

-

Maintain the temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

-

Causality: The use of a copper or other transition metal catalyst is crucial for facilitating the C-N bond formation in this nucleophilic substitution reaction. The strong base is required to deprotonate the incoming nucleophile or to neutralize the acid formed during the reaction, driving the equilibrium towards the product.

Applications of the 2,8-Diaminoquinoline Scaffold

The introduction of the 2-amino group is expected to significantly enhance or modify the well-established applications of the 8-aminoquinoline core, particularly in medicinal chemistry and coordination chemistry.

Medicinal Chemistry

The 8-aminoquinoline scaffold is a prolific source of therapeutic agents.[3]

-

Antimalarial Activity: 8-aminoquinolines are critical for targeting the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[1] The mechanism is believed to involve the disruption of the parasite's mitochondrial function and the generation of oxidative stress.[4]

-

Anticancer Activity: Derivatives have shown potent cytotoxicity against various cancer cell lines.[8][9] Proposed mechanisms include the inhibition of key signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis.[9]

-

Antimicrobial and Antiviral Activity: The ability to chelate metal ions is a key mechanism for the antimicrobial effects of 8-aminoquinoline derivatives.[8] Certain derivatives have also demonstrated inhibitory activity against a range of viruses.[6]

-

Neurodegenerative Diseases: 8-aminoquinoline-melatonin hybrids have been investigated as multifunctional agents for Alzheimer's disease, leveraging their ability to chelate metal ions, inhibit amyloid-β aggregation, and provide antioxidant effects.[10]

The 2,8-diaminoquinoline structure provides an additional site for derivatization, allowing for the creation of new chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties.

| Derivative Class | Target Disease | Proposed Mechanism of Action | Reference |

| Primaquine, Tafenoquine | Malaria | Disruption of parasite mitochondrial function, oxidative stress | [1] |

| Palladium(II) Complexes | Cancer | Cytotoxicity, interaction with serum albumin | [9] |

| 8AQ-Uracil Metal Complexes | Malaria, Bacterial Infections | Antimalarial and antimicrobial activity | [8] |

| 8AQ-Melatonin Hybrids | Alzheimer's Disease | Inhibition of Aβ aggregation, metal chelation, antioxidant | [10] |

Table 1: Selected Medicinal Applications of 8-Aminoquinoline Derivatives.

Coordination Chemistry and Catalysis

The most profound impact of the 2-amino group is the transformation of the ligand's chelating properties. While 8-aminoquinoline is a bidentate (N,N) ligand, 2,8-diaminoquinoline is a tridentate (N,N,N) ligand.

Expert Insight: This change in denticity from bidentate to tridentate is highly significant. A tridentate ligand offers a more pre-organized binding pocket for a metal ion, leading to the formation of more stable and rigid coordination complexes. This enhanced stability can be advantageous in several areas:

-

Catalysis: Stable metal complexes are often more robust catalysts. 2,8-diaminoquinoline complexes could be explored as catalysts for various organic transformations, such as C-N bond-forming reactions.[11]

-

Therapeutic Agents: The stability and geometry of metal complexes are critical to their biological activity. The well-defined octahedral or square pyramidal geometries often formed by tridentate ligands can lead to more specific interactions with biological targets.[12]

-

Materials Science: The rigid structures can be used as building blocks for creating functional coordination polymers or supramolecular assemblies with interesting photoluminescent or magnetic properties.

Caption: Chelation of a metal ion (M) by the tridentate 2,8-diaminoquinoline.

Future Perspectives and Conclusion

2,8-diaminoquinoline represents a logical and promising evolution of the well-established 8-aminoquinoline scaffold. While its synthesis requires a strategic, multi-step approach, the potential rewards are significant. The introduction of the C2-amino group not only provides a new point for diversification in drug development but, more critically, transforms the molecule into a powerful tridentate ligand. This fundamental change enhances its ability to form stable metal complexes, opening up new possibilities in catalysis, materials science, and the design of next-generation metallodrugs. Further research into the direct synthesis of this scaffold and the exploration of its unique coordination chemistry is highly warranted and is expected to yield novel compounds with significant scientific and therapeutic value.

References

- BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. BenchChem Technical Support.

-

Prachayasittikul, V., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Pakistan Journal of Pharmaceutical Sciences. [Link]

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

- Sci-Hub. (n.d.). Various scientific articles.

-

ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-8-aminoquinoline. Retrieved from [Link]

-

ACS Catalysis. (2018). Direct Catalytic Alcoholysis of Unactivated 8-Aminoquinoline Amides. [Link]

- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

ACS Omega. (2022). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. [Link]

-

ResearchGate. (2008). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. [Link]

-

PubMed. (2011). Cytotoxic palladium(II) complexes of 8-aminoquinoline derivatives and the interaction with human serum albumin. [Link]

-

ChemRxiv. (n.d.). Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization. [Link]

-

UNCW Institutional Repository. (n.d.). The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

-

MDPI. (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. [Link]

-

MDPI. (n.d.). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. [Link]

-

Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

-

PubMed Central. (n.d.). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. [Link]

-

ResearchGate. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]

-

Semantic Scholar. (1981). Pharmacology of 8-aminoquinolines. [Link]

-